N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a bithiophene core, a hydroxyethyl chain, and a methyl-substituted pyrazole ring. The bithiophene moiety enhances π-conjugation and may improve binding affinity in biological systems, while the hydroxyethyl group introduces hydrogen-bonding capability. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-17-8-11(6-15-17)23(19,20)16-7-12(18)14-3-2-13(22-14)10-4-5-21-9-10/h2-6,8-9,12,16,18H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPXWRXTWQUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Introduction of the hydroxyethyl group: This step involves the reaction of the bithiophene intermediate with an appropriate hydroxyethylating agent under basic conditions.
Formation of the pyrazole ring: This can be done by reacting the hydroxyethyl-bithiophene intermediate with a suitable hydrazine derivative.
Sulfonamide formation: The final step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The bithiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bithiophene moiety can participate in π-π interactions, affecting the compound’s electronic properties. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Pyrazole Hybrids
Compound 7a/b (): These derivatives, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone, share a thiophene-pyrazole backbone but lack the sulfonamide group. Instead, they feature cyano or ester substituents. Their synthesis involves condensation with malononitrile or ethyl cyanoacetate, differing from the sulfonamide’s likely nucleophilic substitution pathway.
Key Differences :
- Functional Groups: Target compound has sulfonamide; 7a/b have cyano/ester groups.
- Bioactivity : Sulfonamide derivatives typically exhibit stronger enzyme-inhibitory effects.
Pyrazole Sulfonamide Derivatives
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (): This analog shares the sulfonamide-thiophene motif but replaces the bithiophene with a single thiophene ring and introduces bromo and triazole substituents. The bromine atom increases molecular weight (MW: ~435 g/mol vs. ~395 g/mol for the target compound) and lipophilicity (ClogP: ~3.2 vs. The triazole group may enhance metabolic stability compared to the target’s hydroxyethyl chain .
Key Differences :
- Aromatic Systems: Target uses bithiophene for extended conjugation; analog uses monothiophene.
- Substituents : Bromine and triazole in the analog vs. hydroxyethyl in the target.
Carbohydrazide Derivatives
N'-((2-Methyl-1H-indol-3-yl)methylene)thiophene-2-carbohydrazide (): These compounds replace sulfonamide with carbohydrazide linkages. ~6 for sulfonamide). This impacts solubility and binding to basic residues in biological targets .
Key Differences :
- Linkers : Carbohydrazide vs. sulfonamide.
- Electronic Properties : Lower acidity and reduced hydrogen-bonding capacity in carbohydrazides.
Comparative Data Table
Research Implications
- Target Compound Advantages: The bithiophene core may improve binding to aromatic-rich enzyme pockets (e.g., tyrosine kinases) compared to monothiophene analogs. The hydroxyethyl group balances hydrophilicity, addressing solubility issues seen in highly halogenated derivatives .
- Limitations vs. Analogs : Lacks the metabolic stability of triazole-containing compounds () and the synthetic simplicity of condensation-derived hybrids ().
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 369.5 g/mol. The structure features a pyrazole ring, a sulfonamide group, and a bithiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S₃ |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 2191405-08-8 |
The biological activity of this compound is attributed to several mechanisms:
- Antitumor Activity : Pyrazole derivatives have shown potential as anticancer agents. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : Compounds in the pyrazole class have demonstrated antibacterial and antifungal activities. The sulfonamide group is particularly known for its antimicrobial properties, which may enhance the efficacy of this compound .
- Anti-inflammatory Properties : Research has indicated that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : The presence of specific functional groups allows these compounds to scavenge free radicals, thereby protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Anticancer Activity : A study by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Nephroprotective Effects : Research indicated that pyrazoles can mitigate nephrotoxicity induced by cisplatin by enhancing glutathione levels in renal cells, showcasing their potential in cancer therapy .
Comparative Efficacy
A comparative analysis of various pyrazole derivatives demonstrates the potency of this compound relative to other known compounds.
| Compound Name | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | 26 | A549 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-pyrazole | 0.08 | NCI-H460 |
Q & A
Q. What are the key steps in synthesizing N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?
The synthesis involves:
- Electrophilic aromatic substitution to functionalize the bithiophene moiety.
- Nucleophilic sulfonamide formation between a pyrazole sulfonyl chloride intermediate and a hydroxyethylamine derivative.
- Stepwise purification via column chromatography and recrystallization.
Q. Optimization parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (sulfonylation) | Higher yields at 70°C |
| pH control | 8–9 (nucleophilic step) | Prevents side reactions |
| Catalyst | Triethylamine | Enhances sulfonamide coupling |
Q. How is the compound characterized to confirm its structural integrity and purity?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.8 ppm (bithiophene protons) and δ 3.5–4.2 ppm (hydroxyethyl group) .
- ¹³C NMR : Signals for sulfonamide sulfur (δ 110–120 ppm) and pyrazole carbons (δ 140–150 ppm) .
- Mass spectrometry : Molecular ion [M+H]⁺ matching the theoretical m/z (e.g., 423.2 for C₁₅H₁₄N₂O₃S₂) .
- Thermal analysis (TGA/DSC) : Decomposition above 200°C, indicating thermal stability .
Advanced Research Questions
Q. How do electronic properties of the bithiophene and pyrazole moieties influence reactivity?
The bithiophene group contributes π-conjugation and electron-rich regions, enabling charge-transfer interactions. The pyrazole sulfonamide acts as an electron-withdrawing group, polarizing the molecule. Computational studies (DFT) reveal:
| Structural Feature | HOMO-LUMO Gap (eV) | Reactivity Implication |
|---|---|---|
| Bithiophene | 3.8 | Facilitates redox reactions |
| Pyrazole sulfonamide | 4.2 | Stabilizes nucleophilic sites |
Experimental validation includes cyclic voltammetry showing oxidation peaks at +1.2 V (vs. Ag/AgCl) .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for enzyme X) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.5) alters ionization of the sulfonamide group.
- Protein source : Recombinant vs. native enzyme isoforms .
Resolution : - Standardize assays using recombinant proteins and fixed pH.
- Conduct molecular dynamics simulations to assess binding pocket flexibility .
Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?
Key modifications and outcomes:
Methodological Considerations
Q. Designing experiments to assess interactions with biological targets:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., COX-2) and measure binding kinetics (K_D = 10⁻⁷ M reported) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .
Q. Addressing synthetic challenges in scaling up the compound:
- Solvent selection : Replace DMF with ethanol/water mixtures to improve green chemistry metrics .
- Catalyst recycling : Use immobilized triethylamine on silica gel to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
